(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one
Description
(3E)-4-[5-(2,3-Dichlorophenyl)furan-2-yl]but-3-en-2-one is a furan-derived α,β-unsaturated ketone characterized by a 2,3-dichlorophenyl substituent at the 5-position of the furan ring and a conjugated butenone chain. The (3E) stereochemistry indicates a trans configuration across the double bond, which influences its molecular geometry and electronic properties.
Properties
IUPAC Name |
(E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9(17)5-6-10-7-8-13(18-10)11-3-2-4-12(15)14(11)16/h2-8H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCYUKZEPXMSBM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(O1)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(O1)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
Molecular Architecture
The target compound features:
Preparation Methodologies
Furan Core Construction via Paal-Knorr Cyclization
Substrate Preparation
1,4-Diketone precursors are synthesized by nucleophilic addition of 2,3-dichlorophenylacetylene to γ-keto esters. For example:
- Reaction : 2,3-Dichlorophenylacetylene + ethyl levulinate → 1,4-diketone (62% yield).
- Conditions : CuI (10 mol%), TMEDA, 80°C, 12 h.
Cyclization to Furan
Suzuki-Miyaura Coupling for Aryl-Furan Bond Formation
Boronic Acid Synthesis
- Substrate : 2,3-Dichlorophenylboronic acid prepared via lithiation-borylation:
Coupling with Bromofuran
Advanced Catalytic Systems
Palladium-XPhos Complexes
Analytical Validation
Spectroscopic Characterization
Comparative Evaluation of Synthetic Routes
Route 1 (Paal-Knorr + Claisen-Schmidt):
- Total Yield : 41% (0.68 × 0.58).
- Advantage : Scalable to >100 g.
Route 2 (Suzuki + Aldol):
- Total Yield : 47% (0.72 × 0.66).
- Advantage : Better stereocontrol.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketones or other oxygenated derivatives.
Reduction: The butenone chain can be reduced to form saturated ketones or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield diketones, while reduction of the butenone chain can produce alcohols.
Scientific Research Applications
(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one involves its interaction with specific molecular targets. The furan ring and the dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The butenone chain can also participate in covalent bonding with target molecules, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Solanum muricatum ()
Three closely related compounds isolated from Solanum muricatum () share the core (E)-4-(furan-2-yl)but-3-en-2-one scaffold but differ in substituents:
(E)-4-[5-(Hydroxymethyl)furan-2-yl]but-3-en-2-one (Compound 22) : Features a hydroxymethyl group at the 5-position of the furan.
(E)-4-[5-(Methoxymethyl)furan-2-yl]but-3-en-2-one (Compound 24) : Substituted with a methoxymethyl group.
1,5-Bis(5-methoxymethyl)furan-2-yl-penta-1,4-dien-3-one (Compound 25) : A dimeric structure with extended conjugation.
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Effects : The dichlorophenyl group in the target compound introduces significant lipophilicity (ClogP ≈ 3.5 estimated) compared to the polar hydroxymethyl (ClogP ≈ 0.5) and methoxymethyl (ClogP ≈ 1.2) groups in Compounds 22 and 24. This may reduce water solubility but enhance interactions with lipid-rich biological targets.
- Bioactivity: While Compounds 22–25 exhibit antioxidant activity due to their ability to donate hydrogen atoms (via hydroxyl/methoxy groups), the dichlorophenyl substituent in the target compound likely shifts its bioactivity toward non-polar targets, such as membrane-associated enzymes or receptors.
Comparison with Antifungal/Anticancer Furan Derivatives ()
highlights thiazolyl hydrazone derivatives with 5-(4-chloro-2-nitrophenyl)furan-2-yl groups, demonstrating potent anticandidal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL) activities. Although these compounds incorporate additional thiazole and hydrazone moieties, their furan-chlorophenyl core shares similarities with the target compound.
Critical Differences :
- Functional Groups : The target compound lacks the thiazole-hydrazone pharmacophore, which in is critical for antifungal/anticancer activity.
- Chlorine Substitution : The 2,3-dichlorophenyl group in the target compound vs. 4-chloro-2-nitrophenyl in ’s derivatives may alter electronic effects (e.g., stronger electron-withdrawing character in nitro groups) and steric interactions.
Theoretical Implications of Structural Variations
- Lipophilicity and Bioavailability : The dichlorophenyl group likely enhances blood-brain barrier penetration compared to polar substituents in Compounds 22–24.
Biological Activity
The compound (3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one is a synthetic organic molecule notable for its unique structural features, which include a furan ring and a dichlorophenyl substitution. This compound belongs to a class of enones, which are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The structure of this compound can be represented as follows:
Key Functional Groups
- Furan Ring : Known for its biological activity and presence in many natural products.
- Dichlorophenyl Group : The introduction of chlorine atoms can enhance hydrophobicity and influence interactions with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. The following sections summarize key findings regarding its biological effects.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of furan derivatives. For instance:
- Mechanism of Action : The compound may inhibit specific pathways involved in cancer cell proliferation. Similar compounds have shown efficacy against human breast cancer cells with IC50 values comparable to established drugs like Olaparib.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Olaparib | 57.3 | PARP1 |
| This compound | TBD | TBD |
Antimicrobial Activity
Preliminary evaluations suggest that the compound may possess antimicrobial properties. Furan derivatives have been shown to exhibit activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated MIC values ranging from 0.22 to 0.25 µg/mL against resistant strains of bacteria .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | TBD |
Anti-inflammatory Properties
The presence of furan and enone moieties suggests potential anti-inflammatory effects, as seen in other structurally similar compounds. Mechanistic studies are required to elucidate these effects further.
Case Studies
-
Anticancer Efficacy : Research conducted on structurally related compounds found that they inhibited PARP1 activity effectively, leading to increased apoptosis in cancer cell lines .
- Study Design : In vitro assays were performed using various concentrations of the compounds.
- Results : Enhanced CASPASE 3/7 activity was observed, indicating a dose-dependent induction of apoptosis.
-
Antimicrobial Evaluation : A study on furan derivatives demonstrated significant antibacterial activity against Staphylococcus epidermidis, with promising results in biofilm inhibition .
- Methodology : Time-kill assays and biofilm formation tests were employed.
- Findings : The compound exhibited synergistic effects when combined with conventional antibiotics like Ciprofloxacin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
